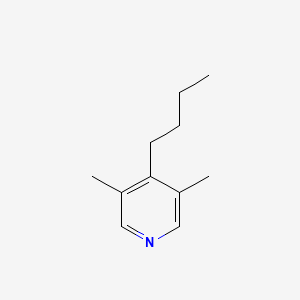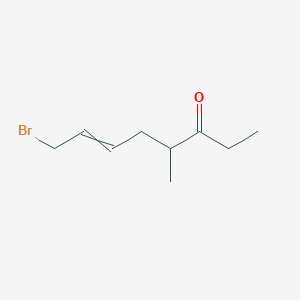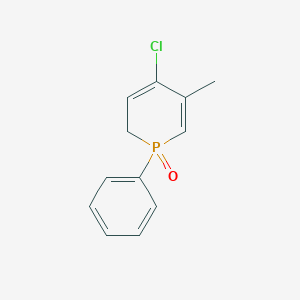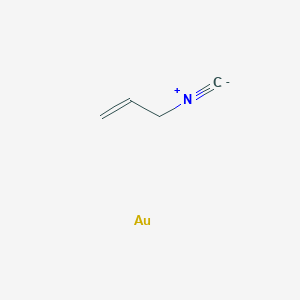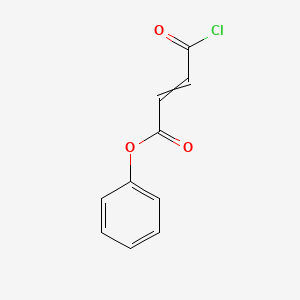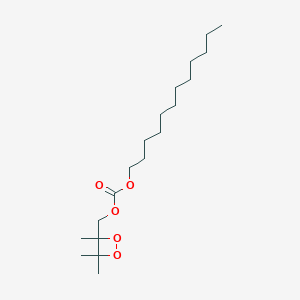![molecular formula C17H28N4O2 B14322715 5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione CAS No. 111971-33-6](/img/structure/B14322715.png)
5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with piperidin-1-ylmethyl groups at positions 1 and 3, and a methyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Piperidin-1-ylmethyl Groups: The piperidin-1-ylmethyl groups can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrimidine core with piperidine and formaldehyde under basic conditions.
Methylation: The methyl group at position 5 can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidin-1-ylmethyl groups can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Piperidine, formaldehyde, potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Reduced derivatives with hydrogenated pyrimidine ring.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory, antiviral, and anticancer properties.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in biological studies to investigate its interactions with various biomolecules, including enzymes and receptors.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyluracil: Similar pyrimidine core with methyl groups at positions 1 and 3.
Phenylpyrazoles: Compounds containing a pyrazole bound to a phenyl group, targeting similar molecular pathways.
Hydroquinolones: Compounds containing a hydrogenated quinoline bearing a ketone group.
Uniqueness
5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of piperidin-1-ylmethyl groups, which confer specific chemical and biological properties. These groups enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable scaffold in drug design and materials science.
Properties
CAS No. |
111971-33-6 |
|---|---|
Molecular Formula |
C17H28N4O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
5-methyl-1,3-bis(piperidin-1-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H28N4O2/c1-15-12-20(13-18-8-4-2-5-9-18)17(23)21(16(15)22)14-19-10-6-3-7-11-19/h12H,2-11,13-14H2,1H3 |
InChI Key |
IDWRKYRJUQUJFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)CN2CCCCC2)CN3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


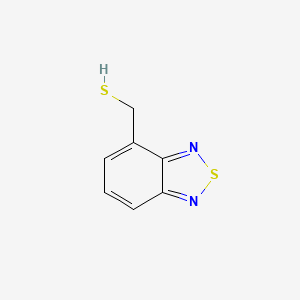
![Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]-](/img/structure/B14322636.png)
![Methyl [4-(benzyloxy)-3-nitrophenyl]acetate](/img/structure/B14322640.png)
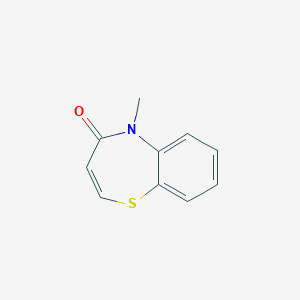
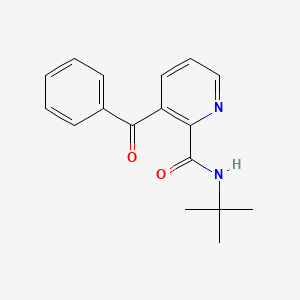
![2-[(2-Hydroxyphenyl)ethynyl]benzoic acid](/img/structure/B14322650.png)
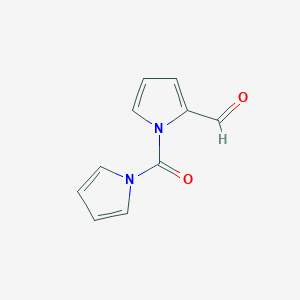
![Bis[4-(ethylamino)phenyl]methanone](/img/structure/B14322663.png)
